1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-
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Overview
Description
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of biologically active structures.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1H-Indole-3-methanol: Known for its anticancer and antimicrobial activities.
The uniqueness of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
872674-49-2 |
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Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
2-(2-tert-butyl-5-chloro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H18ClNO/c1-14(2,3)13-10(6-7-17)11-8-9(15)4-5-12(11)16-13/h4-5,8,16-17H,6-7H2,1-3H3 |
InChI Key |
XQHGHKLLYRQMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Cl)CCO |
Origin of Product |
United States |
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